2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Overview
Description
The compound “2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide” is a chemical entity with the formula C20H19N3O3 . It is a type of tetralin , which is a class of chemical compounds containing a tetralin skeleton .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: "InChI=1S/C20H19N3O3/c24-18(13-25-17-8-2-1-3-9-17)21-20-23-22-19(26-20)16-11-10-14-6-4-5-7-15(14)12-16/h1-3,8-12H,4-7,13H2,(H,21,23,24)" . This indicates that the compound contains a tetralin moiety, an oxadiazole ring, and a phenoxy group .Physical and Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 349.384, and a mono-isotopic mass of 349.14264 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
Anticancer Applications
Akt and FAK Inhibition : Oxadiazole derivatives have shown potent anticancer effects against lung adenocarcinoma and glioma cell lines by inducing apoptosis, mitochondrial membrane depolarization, and inhibiting Akt and FAK activities, which are critical pathways in cancer progression. These compounds also demonstrated promising oral bioavailability, complying with Lipinski's rule of five, indicating their potential as orally bioavailable anticancer agents (Altıntop et al., 2018).
Matrix Metalloproteinase (MMP-9) Inhibition : Certain oxadiazole derivatives, synthesized and evaluated for their anticancer effects, were found to inhibit MMP-9 effectively. MMP-9 plays a significant role in tumor progression, making its inhibition a valuable target for anticancer therapy. These compounds showed cytotoxic effects on lung adenocarcinoma and glioma cell lines without harming non-cancerous cells, suggesting a role in lung adenocarcinoma and glioma treatment (Özdemir et al., 2017).
Collapsin Response Mediator Protein 1 (CRMP-1) Inhibition : The design and synthesis of oxadiazole derivatives targeting CRMP-1, a protein involved in neuronal differentiation and cancer metastasis, showed considerable inhibition of cell growth in lung cancer cell lines. This suggests a potential therapeutic application in small lung cancer treatment (Panchal et al., 2020).
Pharmacological Evaluation
Toxicity and Tumor Inhibition : Computational and pharmacological evaluations of oxadiazole derivatives have identified compounds with low toxicity and potent tumor inhibition effects. These findings highlight the therapeutic potential of oxadiazole derivatives in cancer treatment, with some compounds demonstrating significant activity against specific cancer cell lines (Faheem, 2018).
Antimicrobial and Antiviral Activities : Besides their anticancer properties, oxadiazole derivatives have also been studied for their antimicrobial and antiviral activities. This broadens the potential application of these compounds in treating various infections and diseases, further illustrating the versatility of oxadiazole derivatives in scientific research (Kaplancıklı et al., 2012).
Properties
IUPAC Name |
2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(13-25-17-8-2-1-3-9-17)21-20-23-22-19(26-20)16-11-10-14-6-4-5-7-15(14)12-16/h1-3,8-12H,4-7,13H2,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPQCGYTXQLEKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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